molecular formula C8H12N2O B15322730 2-[(4-Methyl-2-pyridinyl)amino]-ethanol

2-[(4-Methyl-2-pyridinyl)amino]-ethanol

Cat. No.: B15322730
M. Wt: 152.19 g/mol
InChI Key: RYIZUWRHJVYFRK-UHFFFAOYSA-N
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Description

2-[(4-Methyl-2-pyridinyl)amino]-ethanol is a pyridine derivative featuring an ethanolamine backbone linked to a 4-methyl-2-pyridinyl group. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and synthetic organic research.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-[(4-methylpyridin-2-yl)amino]ethanol

InChI

InChI=1S/C8H12N2O/c1-7-2-3-9-8(6-7)10-4-5-11/h2-3,6,11H,4-5H2,1H3,(H,9,10)

InChI Key

RYIZUWRHJVYFRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol typically involves the reaction of 4-methyl-1,2-dihydropyridine with aminoethanol under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their conversion to the final product. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in more saturated compounds .

Scientific Research Applications

2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyridine Derivatives

Several pyridine-based ethanolamine derivatives share structural similarities with 2-[(4-Methyl-2-pyridinyl)amino]-ethanol, differing primarily in substituents or functional groups:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Biological Activities Reference
N-(4-Methyl-2-pyridinyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8w) Pyridinyl, acetamide, oxadiazole, indole 379 LOX inhibition, α-glucosidase inhibition
1-Methyl-2-nitro-1-(4-methyl-2-pyridinyl)ethanol (6b) Pyridinyl, nitro group, ethanol backbone Not reported Synthetic intermediate (no bioactivity reported)
2-((2-Methoxyethyl)(methyl)amino)ethanol Methoxyethyl, methylamino, ethanol 133.2 (theoretical) Intermediate in complex drug synthesis
(2-Aminopyridin-4-yl)-methanol 2-Aminopyridine, hydroxymethyl Not reported Not reported
2-[Phenyl(phenylmethyl)amino]ethanol Bulky benzyl/phenyl groups, ethanolamine Not reported Research applications (unspecified)

Key Observations :

  • Substituent Impact: The presence of electron-withdrawing groups (e.g., nitro in 6b) or bulky aromatic systems (e.g., indole in 8w) alters solubility and bioactivity. For instance, 8w’s acetamide and oxadiazole moieties enhance its enzyme inhibition capabilities compared to simpler ethanolamine derivatives .
  • Synthetic Utility: Compounds like 2-((2-methoxyethyl)(methyl)amino)ethanol serve as intermediates in synthesizing complex pharmaceuticals, highlighting the ethanolamine scaffold’s versatility .
Physicochemical Properties
  • Melting Points: While direct data for this compound are unavailable, analogs like 8w (amorphous powder) and 6b (synthetic intermediate) suggest moderate thermal stability. For example, 8w’s amorphous nature may indicate lower crystallinity compared to nitro-substituted derivatives like 6b .
  • Solubility: The hydrophilic ethanolamine backbone likely improves aqueous solubility, whereas aromatic substituents (e.g., indole in 8w) may increase lipophilicity, affecting membrane permeability .

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